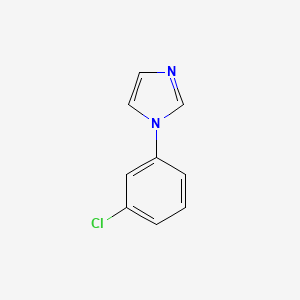

1-(3-Chlorophenyl)imidazole

描述

Significance of Imidazole (B134444) Heterocycles in Drug Discovery and Medicinal Chemistry

Imidazole, a five-membered aromatic ring containing two nitrogen atoms, is a fundamental building block in a multitude of biologically important molecules. ajrconline.orgresearchgate.net Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile role in molecular interactions. ajrconline.org This structural motif is found in essential biomolecules such as the amino acid histidine, purines in DNA, and histamine. researchgate.net

The imidazole scaffold's stability, water solubility, and capacity for hydrogen bonding make it a highly sought-after component in drug design. ijsrtjournal.com Its presence in numerous clinically approved drugs underscores its therapeutic relevance. ajrconline.org Medicinal chemists frequently utilize the imidazole core to synthesize a wide range of derivatives with diverse pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. ajrconline.orgontosight.aiontosight.ai The adaptability of the imidazole ring allows for structural modifications that can optimize biological activity and drug-like properties. ajrconline.org

Overview of Substituted Imidazole Derivatives in Biological Applications

The versatility of the imidazole nucleus is further demonstrated by the broad spectrum of biological activities exhibited by its substituted derivatives. researchgate.net By attaching different functional groups to the imidazole ring, researchers can fine-tune the compound's pharmacological profile. jcdronline.org For instance, the introduction of various substituents has led to the development of potent agents against a range of diseases.

Substituted imidazoles have been extensively investigated for their potential as:

Anticancer agents: Many imidazole derivatives have shown promise in cancer therapy by inhibiting enzymes, binding to DNA, or modulating cellular receptors. ijsrtjournal.commdpi.com

Antimicrobial agents: The imidazole core is a key feature in many antifungal and antibacterial drugs. rjptonline.org For example, certain derivatives have demonstrated significant activity against resistant strains of bacteria. nih.gov

Antiviral agents: Imidazole-containing compounds have been explored for their ability to combat viral infections. ajrconline.org

Anti-inflammatory agents: The structural framework of imidazole has been utilized to design molecules with anti-inflammatory properties. ontosight.ai

The development of new synthetic methodologies, such as multicomponent reactions and microwave-assisted synthesis, has further expanded the accessible chemical space of substituted imidazoles, providing a continuous stream of novel compounds for biological evaluation. ajrconline.orgresearchgate.net

Research Context and Rationale for Studying 1-(3-Chlorophenyl)imidazole

Within the broad class of substituted imidazoles, this compound has garnered specific scientific interest. This particular derivative features a chlorophenyl group attached to one of the nitrogen atoms of the imidazole ring. The presence of the chlorine atom, a halogen, can significantly influence the compound's physicochemical properties, such as its lipophilicity and electronic distribution. These modifications can, in turn, affect its biological activity and how it interacts with target molecules within a biological system. cymitquimica.com

The rationale for studying this compound and its related structures stems from the established importance of both the imidazole core and halogenated phenyl rings in medicinal chemistry. Halogen atoms are often incorporated into drug candidates to enhance their binding affinity to biological targets, improve metabolic stability, or modulate their pharmacokinetic profiles.

Research into this compound and its analogues aims to explore how this specific combination of structural motifs influences its potential therapeutic applications. For example, studies have investigated its role as a building block in the synthesis of more complex molecules with potential antifungal or other pharmacological activities. mdpi.comevitachem.com The investigation of such compounds contributes to a deeper understanding of structure-activity relationships and provides valuable insights for the design of new and more effective therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

1-(3-chlorophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-2-1-3-9(6-8)12-5-4-11-7-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKTXVRARNYCNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199537 | |

| Record name | Imidazole, 1-(m-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51581-52-3 | |

| Record name | 1-(3-Chlorophenyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51581-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051581523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(m-Chlorophenyl)imidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazole, 1-(m-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51581-52-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-CHLOROPHENYL)-1H-IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPC0JIU29O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemo Transformations of 1 3 Chlorophenyl Imidazole and Analogues

Classical and Modern Synthetic Approaches to Imidazole (B134444) Derivatives

The formation of the imidazole ring can be achieved through various bond disconnection strategies, leveraging a wide array of classical and contemporary synthetic methods. These approaches offer flexibility in accessing a multitude of substitution patterns on the imidazole core.

Multi-component reactions (MCRs) are highly efficient synthetic tools for the rapid assembly of complex molecules, like imidazoles, in a single pot. researchgate.net This approach is particularly valuable in medicinal chemistry for creating libraries of compounds for screening. researchgate.net

One of the most prominent MCRs for imidazole synthesis is the Debus–Radziszewski reaction. This method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to form the imidazole ring. wikipedia.org Using a primary amine in place of one equivalent of ammonia allows for the synthesis of N-substituted imidazoles. wikipedia.org

Modern advancements have focused on optimizing these reactions through catalysis. For instance, various fluoroboric acid-derived catalyst systems, such as HBF4–SiO2, have been investigated for the three-component reaction (3-MCR) to produce 2,4,5-trisubstituted imidazoles and the four-component reaction (4-MCR) to yield 1,2,4,5-tetrasubstituted imidazoles. rsc.org In these reactions, ammonium acetate often serves as the optimal nitrogen source. rsc.org Metal-free routes have also been developed, utilizing acid promoters like pivalic acid to facilitate the construction of tri- and tetrasubstituted imidazoles in good to excellent yields. acs.org

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Varies | Tri- or Tetrasubstituted Imidazoles | wikipedia.org |

| 3-MCR | 1,2-Diketone, Aldehyde, Ammonium Salts | HBF4–SiO2 | 2,4,5-Trisubstituted Imidazoles | rsc.org |

| 4-MCR | 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | Zn(BF4)2 | 1,2,4,5-Tetrasubstituted Imidazoles | rsc.org |

| Metal-Free MCR | Internal Alkyne, Aldehyde, Aniline, NH4OAc | Pivalic Acid | Substituted Imidazoles | acs.org |

Transition metal catalysis provides powerful and direct methods for forming the imidazole core and for its subsequent functionalization. These reactions often offer high regioselectivity and functional group tolerance.

Metal-Catalyzed Coupling Reactions: Palladium and nickel are frequently employed catalysts for C-C and C-N bond formation. A one-step palladium-catalyzed MCR has been developed to synthesize imidazoles directly from imines and acid chlorides, offering a modular approach from readily available starting materials. acs.org Nickel-based catalytic systems enable the direct C-H arylation and alkenylation of imidazoles. nih.gov For example, using a nickel catalyst with specific ligands allows for coupling with chloroarenes or phenol derivatives. nih.gov Copper catalysis is also prevalent, particularly in Chan–Lam and Ullmann coupling reactions, which are effective for C-N bond formation in the synthesis of related heterocyclic systems like imidazopyridines. beilstein-journals.orgnih.gov

Cycloaddition Strategies: [3+2] cycloaddition reactions are a common strategy for constructing five-membered rings like imidazole. A copper-catalyzed [3+2] cycloaddition using oxygen as an oxidant provides a simple and regioselective route to multisubstituted imidazoles. acs.orgorganic-chemistry.org Other approaches include the regioselective 1,3-dipolar cycloaddition of 2H-azirines with nitrones, catalyzed by trifluoroacetic acid, to yield 1,2,4,5-tetrasubstituted imidazoles. organic-chemistry.org A novel synthesis involves the cycloaddition of nitrile ylides onto their imidoyl chloride precursors to form the imidazole ring. rsc.org

| Catalyst System | Reaction Type | Reactants | Key Feature | Reference |

| Palladium | Multicomponent Coupling | Imines, Acid Chlorides | One-step, modular synthesis | acs.org |

| Nickel/dcype | C-H Arylation | Imidazoles, Phenol derivatives | Direct C-C bond formation | nih.gov |

| Copper | [3+2] Cycloaddition | Varies | High regioselectivity with O2 as oxidant | acs.orgorganic-chemistry.org |

| Trifluoroacetic Acid | [3+2] Cycloaddition | 2H-Azirines, Nitrones | Access to highly diverse imidazoles | organic-chemistry.org |

The principles of green chemistry are increasingly being applied to imidazole synthesis to minimize environmental impact. jipbs.comresearchgate.net This involves the use of non-toxic, biodegradable, and readily available catalysts and solvents, as well as energy-efficient reaction conditions. jipbs.comresearchgate.net

One notable approach is the use of natural, biodegradable catalysts. For example, lemon juice has been successfully employed as a bio-catalyst for the one-pot, three-component synthesis of 2,4,5-triaryl-1H-imidazole derivatives. jipbs.comresearchgate.net This method is praised for its low cost, easy work-up, and good yields. jipbs.com The use of water as a green solvent, often in conjunction with recyclable catalysts like PEG-SOCl, further enhances the environmental friendliness of these syntheses. ijpsr.com

Solvent-free conditions represent another key green strategy, often combined with microwave or ultrasound irradiation to accelerate reactions and improve yields. asianpubs.orgresearchgate.net These techniques align with the goal of reducing the use of hazardous organic solvents and minimizing energy consumption. asianpubs.orgresearchgate.net

| Green Principle | Methodology | Example | Advantages | Reference |

| Bio-catalysis | Three-component condensation | Use of lemon juice as a catalyst | Inexpensive, biodegradable, non-toxic | jipbs.comresearchgate.net |

| Green Solvents | Condensation reaction | Use of water with PEG-SOCl catalyst | Environmentally friendly, catalyst is recyclable | ijpsr.com |

| Solvent-Free | One-pot synthesis | Microwave-assisted synthesis | Reduced waste, high yields, easy setup | asianpubs.org |

| Energy Efficiency | Irradiation techniques | Microwave or ultrasound irradiation | Shorter reaction times, sustainable | researchgate.net |

Specific Synthesis of 1-(3-Chlorophenyl)imidazole Scaffolds

The synthesis of specifically substituted imidazoles, such as those containing a 1-(3-chlorophenyl) moiety, often requires multi-step sequences tailored to achieve the desired substitution pattern.

The synthesis of 1-aryl-imidazole-4-carboxamides can be achieved through the functionalization of a pre-formed imidazole ring. A documented method for preparing a related compound, 1-(3-chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide, involves the alkaline hydrolysis of the corresponding 5-cyano derivative in the presence of hydrogen peroxide. nih.gov This transformation of a nitrile group to a primary amide is a reliable method for installing the carboxamide functionality.

A general synthetic pathway can therefore be proposed:

Formation of the Imidazole Core: Synthesis of this compound via established methods, such as the reaction of 3-chloroaniline with a suitable imidazole precursor.

Introduction of the Cyano Group: Cyanation at the C4 position of the imidazole ring.

Hydrolysis to Carboxamide: Conversion of the 4-cyano group to the 4-carboxamide group, likely through acid or base-catalyzed hydrolysis.

Alternative strategies involve building the imidazole ring with the desired C4 substituent already in place or in the form of a precursor. For example, cycloaddition reactions using ethyl isocyanoacetate can yield imidazole-4-carboxylate esters, which can then be converted to the corresponding carboxylic acids and subsequently to amides or other derivatives. nih.gov

The synthesis of hybrid molecules incorporating the 1-(3-chlorophenyl)piperazin-2-one (B65430) scaffold is of interest in medicinal chemistry. Research has been conducted on derivatives where an imidazole ring is replaced by bioisosteric groups such as 1-amidinourea, thiobiuret, and semicarbazide. publish.csiro.aupublish.csiro.au The synthesis of these compounds first requires the construction of the core piperazinone intermediate.

The key intermediate, 1-(3-chlorophenyl)piperazin-2-one, can be synthesized from 3-chloroaniline. A synthetic route involves reacting 3-chloroaniline with di(2-chloroethyl)amine hydrochloride to form 1-(3-chlorophenyl)piperazine hydrochloride. google.com This piperazine can then be further elaborated to the piperazin-2-one structure. Once the 1-(3-chlorophenyl)piperazin-2-one scaffold is obtained, it can be functionalized to attach imidazole bioisosteres or other desired moieties. publish.csiro.auresearchgate.net

Derivatization from 1-(3-Chlorophenyl)-1,3-propanediol for Prodrug Applications

The concept of a prodrug, an inactive compound that is converted into an active drug in the body, is a key strategy for improving the physicochemical, biopharmaceutical, or pharmacokinetic properties of a pharmacologically potent compound. While direct derivatization of 1-(3-Chlorophenyl)-1,3-propanediol into prodrugs is not extensively detailed in the literature, the principles of prodrug design for diol-containing molecules can be applied. Ester prodrugs, for example, are a common approach. Dapagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor, is formulated as a propanediol monohydrate to enhance its properties. google.com A formate ester prodrug of dapagliflozin, known as Dapagliflozin formate (DAP-FOR), has been developed to improve stability and the manufacturing process. nih.gov This prodrug is rapidly converted to the active dapagliflozin in the body. nih.gov Similarly, O-(imidomethyl) derivatives of phenolic drugs have been synthesized as prodrugs designed to undergo chemical, rather than enzymatic, hydrolysis. nih.gov These strategies highlight potential pathways for modifying a molecule like 1-(3-Chlorophenyl)-1,3-propanediol to control its release and activity profile.

Synthetic Pathways to Diverse Chlorophenyl-Substituted Imidazoles

A variety of synthetic routes have been established for the synthesis of imidazoles bearing a chlorophenyl substituent. These methods often involve the condensation of several components to construct the imidazole ring.

One common approach is the Debus-Radziszewski imidazole synthesis, which utilizes a substituted glyoxal, an aldehyde, an amine, and ammonia. gacariyalur.ac.in A notable synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole involves refluxing equimolar quantities of benzil, ammonium acetate, and 4-chlorobenzaldehyde in glacial acetic acid. This one-pot reaction provides a straightforward route to highly substituted imidazole derivatives.

Another strategy involves the reaction of a pre-formed intermediate with imidazole. For instance, 1-(2-Chlorophenyl)-diphenyl-1H-imidazole can be synthesized by reacting 2-chlorotrityl chloride with imidazole in the presence of an acid-binding reagent. google.com The 2-chlorotrityl chloride precursor is itself synthesized from 2-chlorobenzaldehyde and benzene (B151609). google.com

Furthermore, transition metal-catalyzed reactions have emerged as powerful tools. A copper- and iodine-catalyzed method has been developed for the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles from chalcones and benzylamines, which involves a C-C bond cleavage. acs.org

The table below summarizes various synthetic pathways to different chlorophenyl-substituted imidazoles.

| Target Compound | Starting Materials | Reagents and Conditions | Yield |

| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | Benzil, Ammonium acetate, 4-chlorobenzaldehyde | Glacial acetic acid, reflux | Not specified |

| 1-(2-Chlorophenyl)-diphenyl-1H-imidazole | 2-chlorobenzaldehyde, Benzene, Imidazole | H₂SO₄; Chlorination catalyst (e.g., AIBN); Heating | Not specified |

| 1-(4-(4-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one | Not specified | Not specified | 88% nih.gov |

| 1-Benzyl-4-(4-chlorophenyl)-2-phenyl-1H-imidazole | Chalcone derivative, Benzylamine | Cu(OTf)₂, I₂, DCE, 50 °C | 53% acs.org |

Chemical Transformations and Derivatization Reactions of this compound

Once synthesized, the this compound core can undergo a variety of chemical transformations to introduce new functional groups and create a library of derivatives.

Nucleophilic Substitution Reactions

The imidazole ring is an excellent nucleophile, primarily at the unsubstituted nitrogen atom (N-3). gacariyalur.ac.in This reactivity allows for straightforward alkylation and acylation reactions. For example, the nitrogen of the imidazole ring can attack alkyl halides in a classic SN2 reaction. gacariyalur.ac.in The reaction of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole with ethyl chloroacetate in dry acetone demonstrates this, leading to the formation of an N-substituted ester derivative.

Computational studies have investigated the nucleophilic substitution reactions between imidazole and various 2-bromo-1-arylethanones, including 2-bromo-1-(4-chlorophenyl)ethan-1-one, to understand the reaction kinetics and mechanisms at a molecular level. semanticscholar.org These reactions are fundamental for building more complex molecules from the basic imidazole scaffold.

Beyond reactions at the nitrogen, nucleophilic substitution can also occur on substituents attached to the imidazole or phenyl rings. The preparation of thio-substituted imidazoles, for instance, involves the alkylation of an imidazole-2-thione precursor with various halo compounds. sapub.org

Functional Group Modifications

Functional groups on the chlorophenyl-imidazole scaffold can be readily modified to produce a wide range of analogues. A common transformation is the conversion of an ester group into a hydrazide. The ethyl ester derivative of 2-(4-chlorophenyl)-4,5-diphenyl-imidazole can be refluxed with hydrazine hydrate in ethanol to yield the corresponding acetic acid hydrazide. This hydrazide serves as a versatile intermediate for synthesizing further derivatives, such as thiosemicarbazides.

In another example, the carbamoyl (B1232498) group in 1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide is shown to be almost perpendicular to the imidazole ring, and it participates in hydrogen bonding to form the crystal structure. nih.gov This highlights how appended functional groups influence the solid-state properties of the molecule.

The table below provides examples of functional group modifications on chlorophenyl-imidazole systems.

| Starting Compound | Reagent(s) | Product Type |

| 2-(4-chlorophenyl)-4,5-diphenyl-imidazole-1-yl)-acetic acid ethyl ester | Hydrazine hydrate | Acetic acid hydrazide |

| 1-(4-substituted phenyl)-4,5-diphenyl-1H-imidazole-2-thione | Halo compounds (e.g., benzyl chloride, methyl iodide) | S-alkylated imidazole sapub.org |

| Acetic acid hydrazide derivative | Phenylisothiocyanates | Thiosemicarbazide |

Regioselective C-H Functionalization of the Imidazole Ring

Direct C-H functionalization has become a powerful strategy in organic synthesis for its atom economy and efficiency. This approach allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. The regioselectivity of these reactions is a critical challenge.

For imidazole-containing compounds, transition metal catalysis, particularly with rhodium and palladium, is often employed. Rhodium-catalyzed C-H heteroarylation of pyridotriazoles demonstrates a general method for C-H functionalization where a triazole moiety acts as an intrinsic directing group. rsc.org While not directly on this compound, this showcases the principle of using directing groups to control the site of reaction.

In a more closely related system, the regioselective C2-arylation of N3-MEM-protected imidazo[4,5-b]pyridines has been achieved using palladium and copper catalysts. rsc.org This method allows for the specific functionalization at the C2 position of the imidazole ring. The study noted that unprotected imidazo[4,5-b]pyridine was unreactive under these conditions, highlighting the importance of the protecting group in facilitating the catalytic cycle. rsc.org Such strategies could potentially be adapted for the selective functionalization of the imidazole ring in this compound, likely at the C2 or C5 positions, depending on the directing group and catalytic system employed. The development of these methods is crucial for accessing novel analogues with precisely controlled substitution patterns. mdpi.comnih.gov

Advanced Structural Characterization and Spectroscopic Analysis

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(3-Chlorophenyl)imidazole, ¹H and ¹³C NMR spectroscopy would provide definitive evidence of its constitution by identifying the chemical environment of each hydrogen and carbon atom.

While specific experimental spectral data for this compound is not detailed in the available literature, a theoretical analysis based on its structure allows for the prediction of its NMR spectra.

¹H NMR: The proton spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring and the chlorophenyl ring. The protons on the imidazole ring (at positions 2, 4, and 5) would appear as singlets or doublets in the aromatic region. The protons on the 3-chlorophenyl group would exhibit a more complex splitting pattern (multiplets) due to spin-spin coupling, characteristic of a substituted benzene (B151609) ring.

¹³C NMR: The carbon spectrum would display nine unique signals corresponding to each carbon atom in the molecule. The chemical shifts would differentiate the carbons of the imidazole ring from those of the chlorophenyl ring. The carbon atom bonded to the chlorine atom would show a characteristic shift, and its intensity might be affected by the quadrupolar relaxation of the chlorine nucleus.

Specialized 2D NMR techniques, such as HSQC and HMBC, are often employed in the characterization of such novel imidazole derivatives to unambiguously assign all proton and carbon signals and confirm connectivity derpharmachemica.com.

Vibrational Analysis using Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. The characterization of novel imidazole derivatives consistently involves FT-IR spectroscopy to confirm their structural integrity derpharmachemica.comresearchgate.net.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹, corresponding to the C-H bonds of both the imidazole and chlorophenyl rings.

C=C and C=N stretching: Strong to medium intensity bands in the 1600-1400 cm⁻¹ region, indicative of the aromatic ring systems.

C-N stretching: Found in the 1350-1000 cm⁻¹ region.

C-Cl stretching: A strong band typically appearing in the 800-600 cm⁻¹ region.

Out-of-plane C-H bending: Bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | >3000 |

| Aromatic C=C and C=N stretch | 1600 - 1400 |

| C-N stretch | 1350 - 1000 |

| C-Cl stretch | 800 - 600 |

Mass Spectrometric Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular formula of this compound is C₉H₇ClN₂, giving it a molecular weight of approximately 178.62 g/mol and a monoisotopic mass of 178.0297759 Da nih.gov.

In a typical electron ionization (EI) mass spectrum, the molecule would first form a molecular ion (M⁺˙) with an m/z corresponding to its molecular weight. Due to the presence of chlorine, this peak would be accompanied by a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The energetically unstable molecular ion would then undergo fragmentation. A plausible fragmentation pathway could involve the cleavage of the C-N bond connecting the two rings, leading to two primary fragment ions:

An ion corresponding to the 3-chlorophenyl group ([C₆H₄Cl]⁺).

An ion corresponding to the imidazole ring ([C₃H₃N₂]⁺).

Further fragmentation of these primary ions would lead to smaller charged species, creating a unique mass spectrum that helps to confirm the molecule's identity.

| Ion | Description | Expected m/z |

|---|---|---|

| [C₉H₇³⁵ClN₂]⁺˙ | Molecular Ion (³⁵Cl) | ~178 |

| [C₉H₇³⁷ClN₂]⁺˙ | Molecular Ion (³⁷Cl Isotope) | ~180 |

| [C₆H₄Cl]⁺ | 3-chlorophenyl fragment | ~111 |

| [C₃H₃N₂]⁺ | Imidazole fragment | ~67 |

X-ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. While crystallographic data for this compound itself is not presently available in the surveyed literature, analysis of a closely related derivative, 1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide , offers significant insight into the molecular geometry and intermolecular interactions researchgate.net.

In the crystal structure of this derivative, the imidazole and phenyl rings are the two main planar fragments. They are not coplanar but are inclined to each other at a dihedral angle of 58.44 (6)°. The nitro group is nearly coplanar with the imidazole ring, whereas the carbamoyl (B1232498) group is almost perpendicular to it. The crystal structure is stabilized by a network of N—H···N and N—H···O hydrogen bonds, which connect the molecules into dimers and chains, ultimately forming layers researchgate.net.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₉ClN₄O₃ |

| Formula weight | 280.67 |

| Crystal system | Monoclinic |

| Space group | C2/c |

| a (Å) | 21.8417 (14) |

| b (Å) | 7.3710 (4) |

| c (Å) | 16.2467 (10) |

| β (°) | 108.680 (7) |

| Volume (ų) | 2477.9 (3) |

| Z | 8 |

| Calculated density (Mg m⁻³) | 1.505 |

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical and molecular formula of a synthesized substance. The molecular formula for this compound is C₉H₇ClN₂ nih.govsigmaaldrich.com. Based on this formula, the theoretical elemental composition can be calculated.

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 60.52 |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 3.95 |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 19.85 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 15.68 |

| Total | 178.622 | 100.00 |

Biological Activities and Pharmacological Profiling of 1 3 Chlorophenyl Imidazole and Derivatives

Anticancer and Cytotoxic Activities

The search for novel anticancer agents has led to the exploration of various heterocyclic compounds, with imidazole (B134444) derivatives showing significant promise. nih.gov The incorporation of a 3-chlorophenyl group into the imidazole structure has been investigated as a strategy to enhance cytotoxic potential against cancer cells.

Derivatives of 1-(3-chlorophenyl)imidazole have been evaluated for their cytotoxic effects against several human cancer cell lines. One study focused on a series of substituted 3-chlorophenylpiperazinone derivatives, which were synthesized using an imidazole-containing farnesyltransferase inhibitor as a model. These compounds were tested for their cytotoxicity against A549 (lung cancer) and HT-29 (colon cancer) cell lines. researchgate.net

The results indicated that the substitution of the imidazole ring with other moieties such as 1-amidinourea, semicarbazide, and thiobiuret led to an improvement in cytotoxic activity against both A549 and HT-29 cell lines. researchgate.net This suggests that while the this compound scaffold is a key component, further modifications can significantly influence the anticancer efficacy.

| Compound Type | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 3-Chlorophenylpiperazinone derivatives (imidazole bioisosteres) | A549 (Lung Cancer) | Improved cytotoxicity with substitutions | researchgate.net |

| 3-Chlorophenylpiperazinone derivatives (imidazole bioisosteres) | HT-29 (Colon Cancer) | Improved cytotoxicity with substitutions | researchgate.net |

The cytotoxic effects of this compound derivatives are intrinsically linked to their ability to modulate cellular proliferation and viability. Studies on various imidazole derivatives have demonstrated their capacity to interfere with key cellular processes essential for cancer cell growth. For instance, some imidazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govnih.gov

Research on a broader class of imidazole derivatives indicates that they can significantly reduce the proliferation of myeloid leukemia cell lines, such as NB4 and K562, in a dose-dependent manner. nih.gov This anti-proliferative effect is often associated with the induction of apoptosis. nih.gov While direct studies on this compound's effect on cellular proliferation are limited, the general behavior of related imidazole compounds suggests that it and its derivatives likely exert their anticancer effects through similar mechanisms that disrupt the normal cell cycle and promote cell death.

The imidazole ring is a critical pharmacophore that contributes significantly to the antineoplastic potential of these compounds. Its versatile structure allows it to interact with various biological targets implicated in cancer progression. nih.gov Imidazole-containing compounds have been shown to act as inhibitors of crucial enzymes like farnesyltransferase, which is involved in the post-translational modification of Ras proteins that are frequently mutated in human cancers. researchgate.net

Furthermore, the imidazole nucleus is a key component in a variety of anticancer drugs that function through diverse mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and interference with DNA synthesis. nih.gov The planar, aromatic nature of the imidazole ring allows it to participate in various non-covalent interactions with biological macromolecules, which is a key feature for its therapeutic efficacy. The addition of the 3-chlorophenyl group can further enhance these interactions and modulate the compound's electronic and lipophilic properties, potentially leading to improved potency and selectivity.

Antimicrobial Spectrum

The emergence of multidrug-resistant pathogens has necessitated the development of new antimicrobial agents. Imidazole derivatives have a long history of use as antifungal agents, and recent research has expanded to explore their antibacterial potential as well. nih.govresearchgate.net

The antibacterial activity of imidazole derivatives has been investigated against a range of both Gram-positive and Gram-negative bacteria. A study on novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, which are structurally related to this compound, demonstrated that many of these compounds exhibit antibacterial activity. nih.gov For instance, one of the synthesized derivatives showed a broad spectrum of activity against Staphylococcus aureus (Gram-positive), as well as Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii (Gram-negative). nih.gov

| Compound Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | Staphylococcus aureus (Gram-positive) | Active | nih.gov |

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | Escherichia coli (Gram-negative) | Active | nih.gov |

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | Klebsiella pneumoniae (Gram-negative) | Active | nih.gov |

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | Acinetobacter baumannii (Gram-negative) | Active | nih.gov |

| Imidazole derivatives | Proteus vulgaris (Gram-negative) | No inhibitory effect | jums.ac.ir |

The imidazole scaffold is a well-established feature in many clinically used antifungal drugs. Research into derivatives of this compound has also explored their potential in combating pathogenic fungi. One notable example is the compound 1-{4-(4-Chlorophenyl)-1H-pyrrol-3-ylmethyl}-1H-imidazole, which has been identified as a potent antifungal agent. researchgate.net

Studies on other related imidazole derivatives, such as certain 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, have shown activity against pathogenic fungi like Cryptococcus neoformans. nih.gov The mechanism of action of many antifungal imidazoles involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

Antitubercular and Antiviral Investigations

The imidazole nucleus is a key pharmacophore in the development of novel antimicrobial agents. Numerous imidazole-containing derivatives have been synthesized and evaluated for their in vitro and in vivo antimycobacterial activities against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. scispace.com For instance, the 4-nitroimidazole derivative, delamanid, has received approval for the treatment of multidrug-resistant tuberculosis, highlighting the potential of this heterocyclic ring in combating mycobacterial infections. nih.gov Research has demonstrated that various imidazole derivatives exhibit significant antitubercular activity, making them a subject of great interest in the discovery of new antitubercular agents. scispace.comnih.gov

In the realm of antiviral research, imidazole derivatives have also shown promise. nih.gov A wide range of 2-phenylbenzimidazole analogs have been synthesized and screened for their antiviral activity against a panel of RNA and DNA viruses. nih.gov These studies have revealed that certain compounds exhibit good antiviral activity against viruses such as coxsackievirus B2 (CVB-2), bovine viral diarrhea virus (BVDV), herpes simplex virus-1 (HSV-1), and yellow fever virus (YFV). nih.gov Furthermore, a series of 1-hydroxyimidazole derivatives have demonstrated good inhibitory activity against the vaccinia virus in cell culture. nih.gov The antiviral potential of imidazole-containing compounds extends to human immunodeficiency virus (HIV), with some imidazole-amide conjugates showing potent antiviral activity against HIV-1. nih.gov

Anti-inflammatory and Analgesic Properties

The imidazole moiety is a common structural feature in many anti-inflammatory drugs. nih.gov Consequently, numerous imidazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.gov In one study, a series of novel imidazole analogues were prepared and assessed for their analgesic and anti-inflammatory activities using hot plate and paw edema methods. nih.gov Notably, compound 2g (1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole) demonstrated significant analgesic activity, while compounds 2a (2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole) and 2b (2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole) exhibited potent anti-inflammatory activity, comparable to the standard drug diclofenac sodium. nih.gov

The mechanism of anti-inflammatory action for many of these compounds is believed to be through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. nih.gov Molecular docking studies have suggested that some imidazole derivatives can bind effectively to the COX-2 receptor. nih.gov The imidazole ring itself has been shown to possess analgesic and anti-inflammatory properties, rivaling acetylsalicylic acid in some models and also demonstrating a protective effect against indomethacin-induced gastric ulcers. nih.gov

Table 1: Anti-inflammatory and Analgesic Activity of Selected Imidazole Derivatives

| Compound | Analgesic Activity (% at 100 mg/kg b.w.) | Anti-inflammatory Activity (% at 100 mg/kg b.w.) | Reference |

|---|---|---|---|

| 2g | 89% | - | nih.gov |

| 2a | - | 100% | nih.gov |

| 2b | - | 100% | nih.gov |

| Diclofenac Sodium | - | 100% (at 50 mg/kg b.w.) | nih.gov |

Anticonvulsant and Antidepressant Effects

In the context of antidepressant effects, research has suggested a potential role for imidazole derivatives. One study investigated the synergistic interaction between 1-(2-trifluoromethylphenyl)-imidazole (TRIM), a neuronal nitric oxide synthase (nNOS) inhibitor, and conventional antidepressants. nih.gov The findings indicated that TRIM augmented the behavioral effects of antidepressants that act on the serotonergic system in the forced swimming test in rats. nih.gov This suggests that inhibition of NOS by imidazole-containing compounds may offer a novel approach to enhance the therapeutic efficacy of certain antidepressants. nih.gov

Enzyme Inhibition Studies

Imidazole derivatives are well-known for their ability to interact with and inhibit various enzymes, including key metabolic enzymes like cytochromes P450 (P450s). The inhibition of P450s by imidazole-containing antifungal agents has been a subject of study to predict potential drug-drug interactions. researchgate.netnih.gov The mechanism of inhibition often involves the coordination of the imidazole moiety to the heme iron of the P450 enzyme. nih.gov

For example, a pyrimidineimidazole compound, PH-302, was found to be a competitive inhibitor of cytochrome P450 3A4 (P450 3A4). nih.gov Spectral binding analysis confirmed that this inhibition resulted from a type II coordination to the P450 heme via the imidazole moiety. nih.gov Several antifungal agents containing an imidazole moiety, such as clotrimazole, miconazole, and ketoconazole, have been shown to inhibit various P450 isoforms with high affinity. nih.gov

Carbonic anhydrases (CAs) are another important class of enzymes that have been targeted by imidazole-based inhibitors. rsc.org Heterocyclic compounds, including imidazoles, have gained significant attention as carbonic anhydrase inhibitors due to their potential in treating various diseases like glaucoma, epilepsy, and cancer. rsc.org The inhibitory action of these compounds is often attributed to the coordination of the imidazole ring with the zinc ion present in the active site of the enzyme. rsc.org

A series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides, some of which feature a 1-(4-chlorophenyl) substituent (a close structural analog to the subject compound), have been investigated for their inhibition of several human carbonic anhydrase (hCA) isoforms. nih.gov These studies provide a basis for the potential of chlorophenyl-substituted heterocyclic compounds to act as carbonic anhydrase inhibitors.

Other Reported Biological Activities (e.g., Anti-ulcer, Anti-allergic, Antioxidant)

The pharmacological profile of imidazole derivatives extends to other therapeutic areas. A variety of 1-substituted imidazoles have been synthesized and screened for their anti-ulcer activity . researchgate.net In models of indomethacin- and alcohol-induced gastric ulcers, some of these compounds were found to significantly reduce the ulcer index compared to control groups, with an efficacy comparable to the standard drug ranitidine. researchgate.net The anti-ulcer effect of these imidazoles is thought to be potentially mediated through histaminic H2-receptor antagonism. scispace.com

While specific studies on the anti-allergic properties of this compound were not identified, the antihistaminic activity of some benzimidazole derivatives has been reported, suggesting a potential avenue for future investigation within this class of compounds. nih.gov

In terms of antioxidant activity , various imidazole and benzimidazole derivatives have been evaluated. nih.govchemrevlett.com Some 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives have shown inhibitory activity against lipid peroxidation in rat liver microsomes. nih.gov For instance, a derivative bearing a p-bromophenyl substituent at the second position of the benzimidazole ring demonstrated significant inhibition of lipid peroxidation. nih.gov

Application as Corrosion Inhibitors

Extensive research into the use of imidazole and its derivatives has identified them as a promising class of corrosion inhibitors for various metals and alloys. The efficacy of these organic compounds is largely attributed to the presence of the imidazole ring, which contains nitrogen heteroatoms with lone pairs of electrons and an aromatic π-system. These features facilitate the adsorption of the molecules onto the metal surface, forming a protective barrier that impedes the corrosive process. The substitution on the imidazole ring plays a crucial role in modifying the electron density and steric factors, thereby influencing the inhibition efficiency.

While the broader class of chlorophenyl-substituted imidazole derivatives has been a subject of scientific investigation for corrosion inhibition, a detailed and specific examination of This compound for this application is not extensively documented in publicly available research. Studies on related isomers and derivatives, however, provide a foundational understanding of the potential mechanisms.

For instance, research on compounds like 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl) has demonstrated significant corrosion inhibition for mild steel in acidic environments such as 0.5 M H₂SO₄. In one study, IM-Cl achieved an inhibition efficiency of up to 96% at a concentration of 10⁻³ M. The adsorption of this molecule on the mild steel surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer protective film. Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), revealed that such derivatives act as mixed-type inhibitors, suppressing both anodic metal dissolution and cathodic hydrogen evolution reactions.

The protective film formation is a result of the interaction between the inhibitor molecule and the metal surface. This involves the sharing of electrons between the nitrogen atoms of the imidazole ring and the vacant d-orbitals of the iron atoms, as well as the interaction of the π-electrons of the aromatic systems with the metal surface. The presence of the chlorophenyl group can further influence the electronic properties of the molecule, potentially enhancing its adsorption and, consequently, its inhibitive performance.

Theoretical studies using quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to correlate the molecular structure of imidazole derivatives with their inhibition efficiency. These calculations help in understanding the relationship between parameters like the energy of the Highest Occupied Molecular Orbital (E HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E LUMO), the energy gap (ΔE), and the dipole moment with the inhibitor's performance. A higher E HOMO value is generally associated with a greater electron-donating ability of the molecule, leading to stronger adsorption on the metal surface.

Although direct experimental data for this compound is not available, the established principles from related compounds suggest that it would likely exhibit corrosion inhibitive properties due to the fundamental characteristics of the imidazole core and the electronic influence of the 3-chloro substituent on the phenyl ring. However, without specific experimental validation, its efficiency, optimal concentration, and behavior in different corrosive media remain speculative. Further dedicated research would be necessary to fully characterize the potential of this compound as a corrosion inhibitor.

Mechanistic Investigations of Biological Action

Molecular Targets and Binding Interactions

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within a biological system. For 1-(3-Chlorophenyl)imidazole, these interactions are likely dictated by its structural features, including the imidazole (B134444) ring and the chlorophenyl substituent.

While specific protein and receptor targets for this compound have not been definitively identified in the available literature, the broader class of imidazole derivatives is known to interact with a variety of protein targets. The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors or donors, facilitating interactions with amino acid residues in protein binding pockets. The lipophilic nature of the chlorophenyl group may promote hydrophobic interactions, further stabilizing the binding of the molecule to its target.

Studies on other substituted imidazoles suggest potential interactions with enzymes and receptors involved in various cellular processes. For instance, some imidazole-containing compounds have been investigated for their ability to bind to and inhibit the activity of enzymes such as farnesyltransferase.

Signal transduction pathways are crucial for cellular communication and regulation. While direct evidence of this compound modulating specific signaling pathways is not available, the potential for such effects can be inferred from the activities of related compounds.

One area of investigation for imidazole-based compounds is their potential to act as farnesyltransferase inhibitors (FTIs). Farnesyltransferase is a key enzyme in the post-translational modification of Ras proteins, which are critical components of signaling pathways that control cell growth, differentiation, and survival. By inhibiting farnesyltransferase, FTIs can disrupt the proper functioning of Ras, thereby affecting these signaling cascades. The Ras signaling pathway is a common target in cancer therapy, and various small molecules are being developed to interfere with its activity. Although it is not confirmed for this compound, its structural similarity to other imidazole-based FTIs suggests that this could be a plausible mechanism of action.

Enzymatic Inhibition Mechanisms

While specific enzymes inhibited by this compound have not been detailed in the literature, the general class of imidazole-containing compounds has been shown to inhibit a range of enzymes. For example, some imidazole derivatives are known to inhibit thromboxane-A synthase. The mechanism of inhibition often involves the imidazole nitrogen coordinating with the heme iron in the enzyme's active site.

Cellular Uptake and Distribution Considerations

The ability of a compound to exert a biological effect is dependent on its capacity to reach its intracellular target. This involves traversing the cell membrane and distributing within the cellular compartments. The physicochemical properties of this compound, such as its lipophilicity and molecular size, will influence its cellular uptake and distribution.

The chlorophenyl group increases the lipophilicity of the molecule, which may facilitate its passage across the lipid bilayer of the cell membrane. However, specific transporters or channels that may be involved in the uptake of this compound have not been identified. Once inside the cell, the compound's distribution would be governed by its affinity for different organelles and macromolecules. Studies on imidazole-bearing polymeric micelles have demonstrated that the imidazole group can enhance cellular uptake and facilitate endosomal escape due to the "proton sponge effect". This suggests that the imidazole moiety in this compound could play a role in its intracellular trafficking.

Adsorption Mechanism on Surfaces (for non-biological applications)

In non-biological contexts, such as industrial applications, the interaction of imidazole derivatives with surfaces is of significant interest, particularly in the field of corrosion inhibition. Imidazole compounds can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.

The adsorption mechanism can be either physisorption, involving electrostatic interactions between the charged metal surface and the compound, or chemisorption, which involves the formation of a coordinate bond between the lone pair electrons of the nitrogen atoms in the imidazole ring and the vacant d-orbitals of the metal. The presence of the phenyl ring can also contribute to the adsorption through π-π interactions with the surface.

Structure Activity Relationship Sar and Rational Drug Design

Influence of Substituents on Biological Potency and Selectivity

The biological profile of 1-(3-Chlorophenyl)imidazole is significantly modulated by the nature and position of substituents on both the chlorophenyl ring and the imidazole (B134444) moiety. These modifications can alter the molecule's electronic properties, steric profile, and hydrogen-bonding capacity, which in turn affects its interaction with biological targets.

The position of the chlorine atom on the phenyl ring is a critical determinant of biological activity. The naming "this compound" specifies a meta-substitution pattern. Comparative studies on related heterocyclic compounds suggest that this positioning is often crucial for optimal target interaction, balancing electronic effects and steric hindrance.

While direct comparative studies on all isomers of 1-(chlorophenyl)imidazole are not extensively detailed in readily available literature, principles from related scaffolds provide significant insight. For instance, in studies of 2,3-benzodiazepine analogues, which are noncompetitive AMPA receptor antagonists, derivatives with a chlorine atom at the meta position of the phenyl ring demonstrated higher biological activity than those with an ortho- substitution. nih.gov This enhanced activity was attributed, in part, to reduced steric hindrance at the meta position, allowing for a more favorable binding orientation within the receptor pocket. nih.gov

The imidazole ring is a versatile scaffold that offers multiple sites for modification, each contributing uniquely to the pharmacological profile of the resulting compound. wikipedia.org The two nitrogen atoms within the ring are key to its chemical properties, allowing it to act as a hydrogen bond acceptor and to coordinate with metal ions, a common interaction in enzyme active sites. mdpi.com

Modifications can be made at the nitrogen (N-1) or carbon (C-2, C-4, C-5) atoms:

Substitution at C-2: This position is often critical for direct interaction with the target. The introduction of different groups can modulate potency and selectivity. For example, in some classes of angiotensin II receptor blockers, lipophilic alkyl groups at the C-2 position of the imidazole ring associate with hydrophobic pockets in the receptor, enhancing binding affinity. wikipedia.org

Substitutions at C-4 and C-5: Modifications at these positions can fine-tune the molecule's properties. Adding bulky groups can introduce steric clashes that may decrease activity, but carefully chosen substituents can establish additional beneficial interactions. In some instances, incorporating groups like hydroxymethyl or carboxy at these positions has been shown to confer potent antagonistic activity, likely through new hydrogen bonding opportunities. wikipedia.org Pharmacophoric analysis of various imidazole analogues has shown that substitutions with features like a benzene (B151609) ring can introduce hydrogen bond donor capabilities, while hydrophobic rings or aliphatic chains can lead to different activities, such as anticonvulsant or anti-inflammatory effects. tci-thaijo.org

The electronic nature of the substituents is also paramount. Electron-withdrawing groups tend to enhance the binding of imidazole derivatives to metalloproteins, whereas electron-donating groups may increase the hydrophobic character and influence membrane permeability. tci-thaijo.org

Bioisosteric Replacements and Their Effects on Activity

Bioisosteric replacement is a powerful strategy in rational drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, improve selectivity, or reduce toxicity. In the context of this compound, both the imidazole ring and the chlorophenyl moiety can be considered for such modifications.

A notable example of this approach was demonstrated in a study where the imidazole ring of L-778,123, a farnesyltransferase inhibitor containing a 1-(3-chlorophenyl)piperazin-2-one (B65430) core, was replaced with various bioisosteres. researchgate.net This study provides a valuable model for understanding how replacing the imidazole group might affect the activity of related compounds. The researchers found that substituting the imidazole ring with groups such as 1-amidinourea, semicarbazide, and thiobiuret led to a significant improvement in cytotoxic activity against A549 (lung cancer) and HT-29 (colon cancer) cell lines. researchgate.net

The results suggest that while the imidazole ring is effective, other functional groups capable of forming similar key interactions can lead to enhanced biological outcomes. The electron density and arrangement of the substituted groups appear to play a significant role in modulating cytotoxic activity. researchgate.net

| Compound | Bioisosteric Replacement for Imidazole | IC₅₀ on A549 (Lung Cancer) | IC₅₀ on HT-29 (Colon Cancer) |

|---|---|---|---|

| L-778,123 (Standard) | Imidazole | 75.4 ± 4.1 | 80.1 ± 3.8 |

| Derivative 1 | 1-Amidinourea | 12.3 ± 1.2 | 15.2 ± 0.9 |

| Derivative 2 | Semicarbazide | 18.4 ± 1.5 | 22.7 ± 1.3 |

| Derivative 3 | Thiobiuret | 15.2 ± 0.8 | 19.8 ± 1.1 |

Pharmacophore Modeling and Ligand-Based Design Principles

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods become essential. Pharmacophore modeling is a cornerstone of this approach. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target.

For imidazole-based compounds, a pharmacophore model typically includes key features such as:

Hydrogen Bond Acceptors: The nitrogen atoms of the imidazole ring are prime hydrogen bond acceptors.

Hydrophobic/Aromatic Regions: The phenyl ring and the imidazole ring itself constitute significant hydrophobic and aromatic features that can engage in van der Waals and π-π stacking interactions. tci-thaijo.orgnih.gov

Hydrogen Bond Donors: Depending on the substituents, donor sites can be engineered into the molecule.

The development of a pharmacophore model begins by aligning a set of active molecules and identifying the common chemical features responsible for their activity. nih.gov This model then serves as a 3D query to screen virtual compound libraries for new molecules that match the pharmacophore, potentially leading to the discovery of novel scaffolds with the desired biological activity. nih.gov

For azole antifungals, for example, the design strategy often involves ensuring the azole ring can coordinate with the heme iron in the active site of the target enzyme, CYP51, while other parts of the molecule establish favorable contacts with nearby amino acid residues. mdpi.com A pharmacophore model for this class would prioritize the spatial arrangement of the azole ring relative to a hydrophobic tail. mdpi.com By understanding these principles, medicinal chemists can rationally design novel derivatives of this compound with improved efficacy and target specificity.

Computational and in Silico Research Methodologies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently employed in drug design to understand how a ligand, such as 1-(3-Chlorophenyl)imidazole, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function.

For imidazole (B134444) derivatives, molecular docking studies have been crucial in identifying potential therapeutic targets and elucidating binding mechanisms. arabjchem.orgnih.gov For instance, studies on similar imidazole-containing compounds have shown successful docking within the active sites of enzymes like the EGFR Kinase domain, with binding energies indicating stable complex formation. nih.gov These interactions are often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket. researchgate.net A hypothetical docking study of this compound would assess its binding energy and interaction patterns with various receptors, providing a basis for its potential pharmacological profile. The results can guide the design of more potent and selective derivatives.

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Following molecular docking, molecular dynamics (MD) simulations are often performed to analyze the stability of the predicted ligand-receptor complex over time. MD simulations provide a dynamic view of the complex, accounting for the flexibility of both the ligand and the protein. rdd.edu.iq This method calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights into the conformational changes and stability of the binding. mdpi.com

Key parameters analyzed during MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. ajchem-a.com For imidazole derivatives, MD simulations have been used to confirm the stability of docked poses and to understand the dynamic behavior that governs ligand binding. nih.govnih.gov Such simulations for a this compound-protein complex would verify if the initial binding mode is maintained, providing stronger evidence for its potential as an inhibitor or modulator of the target protein.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to calculate the geometric and electronic properties of molecules like this compound with high accuracy. DFT calculations can optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles.

For example, in a closely related compound, 1-(3-chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide, DFT calculations revealed that the imidazole and phenyl rings are inclined at a dihedral angle of 58.44 (6)°. nih.govresearchgate.net This kind of structural information is vital for understanding the molecule's three-dimensional shape and how it might fit into a receptor's binding site.

| Parameter | Value |

|---|---|

| Dihedral Angle (Phenyl-Imidazole) | 58.44 (6)° |

| Dihedral Angle (Nitro-Imidazole) | 5.8 (2)° |

| Dihedral Angle (Carbamoyl-Imidazole) | 70.15 (13)° |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. nih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

DFT calculations are used to determine the energies of these orbitals. For imidazole derivatives, the HOMO-LUMO gap helps to explain the charge transfer interactions within the molecule. irjweb.com A large energy gap indicates high kinetic stability and low chemical reactivity. irjweb.com This analysis is fundamental to understanding the electronic transitions and the potential for this compound to participate in chemical reactions.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

| Chemical Hardness (η) | 2.2449 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. xisdxjxsu.asia Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. uni-muenchen.deresearchgate.net

For an imidazole-containing molecule, the MEP map typically shows negative potential around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons, identifying them as likely sites for hydrogen bonding and coordination with electrophiles. uni-muenchen.denih.gov The MEP map for this compound would provide a clear picture of its charge distribution, guiding the understanding of its intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are developed by correlating molecular descriptors (physicochemical properties, electronic properties, or 3D properties) with experimentally determined activity. tbzmed.ac.ir

For imidazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict activities such as anticancer and antifungal effects. tbzmed.ac.irresearchgate.net These models can predict the activity of new, untested compounds, thereby prioritizing synthesis and testing efforts. researchgate.net A QSAR study on a series of 1-phenylimidazole (B1212854) analogs, including this compound, could identify key structural features, such as the position of the chlorine atom, that are critical for a specific biological activity. nih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment

In silico ADME prediction is a critical component of modern drug discovery, used to assess the pharmacokinetic properties of a compound early in the development process. nih.gov These computational models predict properties like intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity.

Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Compounds that adhere to these rules are considered more likely to have good oral bioavailability. Computational tools can predict these properties for this compound, providing an early indication of its potential as a drug candidate.

Advanced Computational Chemistry Approaches (e.g., Monte Carlo Simulations)

Advanced computational chemistry methodologies, such as Monte Carlo (MC) simulations, provide profound insights into the behavior of chemical systems at a molecular level. These in silico techniques are instrumental in predicting molecular interactions, conformational landscapes, and thermodynamic properties, thereby guiding experimental studies and the design of new molecules with desired characteristics.

In the context of imidazole derivatives, Monte Carlo simulations have been effectively utilized to study their interactions with metal surfaces, particularly in the field of corrosion inhibition. researchgate.net These simulations can model the adsorption behavior of inhibitor molecules on a surface, helping to elucidate the mechanism of protection. By simulating a large number of possible configurations of the molecules on the surface, researchers can determine the most probable and energetically favorable adsorption orientations.

While specific studies employing Monte Carlo simulations exclusively on This compound are not extensively detailed in the available research, the principles from studies on analogous imidazole compounds can be extrapolated. For instance, MC simulations for other substituted imidazoles have focused on calculating adsorption energies and exploring the spatial orientation of the molecules relative to a metal surface. These simulations often involve placing the molecule in a simulation box with a slab of the metal surface (e.g., iron) and a solvent, and then randomly displacing and rotating the molecule to find low-energy configurations.

The outcomes of such simulations typically include:

Adsorption Energy: A key parameter indicating the strength of the interaction between the inhibitor molecule and the metal surface. A more negative value suggests stronger and more stable adsorption.

Binding Site Information: Identification of the specific atoms or functional groups in the molecule that are primarily involved in the interaction with the surface.

Molecular Orientation: The preferred alignment of the molecule on the surface, which can influence the formation of a protective film.

Medicinal Chemistry and Future Therapeutic Applications

Development of Novel Therapeutic Agents

The 1-(3-Chlorophenyl)imidazole scaffold serves as a valuable starting point for the design and synthesis of novel therapeutic agents, particularly in the field of oncology. The unique structural and electronic properties of the imidazole (B134444) ring allow for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. ijpsjournal.com

Researchers have synthesized and evaluated a variety of derivatives, demonstrating the therapeutic potential of this chemical class. For instance, a series of 1-(3-Chlorophenyl)piperazin-2-one (B65430) derivatives, which incorporate the 1-(3-chlorophenyl) moiety, have been investigated for their cytotoxic effects against various cancer cell lines. In these studies, the imidazole-containing parent compound served as a model for the development of new cytotoxic agents.

The anticancer activity of imidazole derivatives is often attributed to their ability to interact with various biological targets crucial for cancer cell proliferation and survival. These mechanisms include the inhibition of kinases, enzymes that play a pivotal role in cell signaling pathways, and the disruption of microtubule dynamics, which are essential for cell division. nih.govmdpi.com The presence of the chlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing their binding affinity to target proteins.

| Compound | Target Cell Line | Activity | Reference |

|---|---|---|---|

| 1-(3-Chlorophenyl)piperazin-2-one derivative | Various cancer cell lines | Demonstrated cytotoxic effects | mdpi.com |

| General Imidazole Derivatives | Various cancer cell lines | Antiproliferative and cytotoxic activities | nih.gov |

Strategies for Overcoming Drug Resistance

A significant challenge in cancer chemotherapy is the development of drug resistance, where cancer cells no longer respond to treatment. The imidazole scaffold offers a versatile platform for designing novel agents that can circumvent these resistance mechanisms.

One common mechanism of drug resistance is the overexpression of efflux pumps, such as P-glycoprotein, which actively transport chemotherapeutic agents out of the cancer cell. Medicinal chemists are exploring modifications to the this compound structure to create analogs that are poor substrates for these pumps.

Another strategy involves developing compounds that target alternative signaling pathways that cancer cells may activate to bypass the effects of a particular drug. The diverse biological activities of imidazole derivatives suggest that they can be tailored to inhibit multiple targets, reducing the likelihood of resistance developing through a single pathway alteration. mdpi.com Furthermore, some imidazole-based compounds have been shown to modulate the activity of proteins involved in DNA repair, a process that can contribute to resistance to DNA-damaging agents. researchgate.net

While specific studies on overcoming drug resistance with this compound itself are limited, the broader research on imidazole-based anticancer agents provides a strong rationale for its potential in this area. Future research will likely focus on synthesizing and testing derivatives of this compound for their efficacy against drug-resistant cancer cell lines.

Prodrug Design and Delivery Systems

The development of prodrugs and advanced drug delivery systems represents a promising strategy to enhance the therapeutic index of anticancer agents. A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body. This approach can improve the solubility, stability, and tumor-targeting of a compound. nih.gov

For the this compound scaffold, a prodrug approach could involve modifying the imidazole ring or the chlorophenyl group with a promoiety that is cleaved by enzymes overexpressed in the tumor microenvironment. For example, an imidazotetrazine-based prodrug strategy has been explored for other anticancer agents, which allows for the controlled release of the active compound under specific physiological conditions. nih.govnih.gov

Furthermore, nanotechnology-based drug delivery systems, such as liposomes and nanoparticles, can be utilized to encapsulate this compound derivatives. These delivery systems can protect the drug from premature degradation, improve its pharmacokinetic profile, and facilitate its accumulation at the tumor site through the enhanced permeability and retention (EPR) effect. Conjugating these nanoparticles with tumor-specific ligands can further enhance targeted delivery, minimizing off-target toxicity.

Multitargeting Approaches in Drug Development

The complexity of cancer, which often involves the dysregulation of multiple signaling pathways, has led to a growing interest in multi-target drugs. springernature.com These agents are designed to simultaneously inhibit two or more biological targets, potentially leading to synergistic anticancer effects and a lower likelihood of drug resistance. nih.gov